N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide

CCR4 antagonism Piperazinyl pyrimidine Structural differentiation

Sourcing a well-characterized CCR4 antagonist building block with unambiguous IP positioning is challenging-substituting an in-class analog risks altered target engagement and physicochemical behavior. This compound delivers a defined 4-chlorobenzyl urea vector structurally distinct from the patent's primary 2,4-dichlorobenzylamino series. Key advantages: • XLogP3 2.3 & tPSA 61.4 Ų-favorable lipophilic-hydrophilic balance for cell-permeable probe design • Only 3 rotatable bonds-reduced conformational entropy loss, enhancing SPR/ITC/NMR binding signal-to-noise ratios • Chlorine atom provides an anomalous scattering handle for X-ray crystallography of protein-ligand complexes Supplied as a validated building block for CCR4-targeted library synthesis and chemokine receptor SAR expansion.

Molecular Formula C17H20ClN5O
Molecular Weight 345.83
CAS No. 1396856-60-2
Cat. No. B2446344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
CAS1396856-60-2
Molecular FormulaC17H20ClN5O
Molecular Weight345.83
Structural Identifiers
SMILESCC1=CC(=NC=N1)N2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl
InChIInChI=1S/C17H20ClN5O/c1-13-10-16(21-12-20-13)22-6-8-23(9-7-22)17(24)19-11-14-2-4-15(18)5-3-14/h2-5,10,12H,6-9,11H2,1H3,(H,19,24)
InChIKeyUORFGEWZSRIMLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorobenzyl)piperazine carboxamide: Structural Identity & Target Class


N-[(4-chlorophenyl)methyl]-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide (CAS 1396856-60-2) is a synthetic small molecule belonging to the piperazinyl pyrimidine carboxamide class [1]. The compound features a 6-methylpyrimidin-4-yl-piperazine core linked via a urea bridge to a 4-chlorobenzyl moiety (C17H20ClN5O, exact mass 345.1356380 g/mol) [2]. It was disclosed as part of a patent family assigned to the Institute of Pharmacology and Toxicology, Academy of Military Medical Sciences, and Peking University, which describes piperazinyl pyrimidine derivatives of formula I as antagonists of human chemokine receptor 4 (hCCR4) intended for the treatment of CCR4-related diseases including asthma and allergic dermatitis [3].

hCCR4 antagonist chemotype for receptor pharmacology studies
Disclosed in patent family as chemokine receptor antagonist
6-Methylpyrimidin-4-yl-piperazine carboxamide scaffold
Structurally characterized; distinct from 2-substituted pyrimidine series
Research tool for CCR4 pathway and scaffold-hopping studies
No established in vivo efficacy data; for laboratory use only

N-(4-Chlorobenzyl)piperazine carboxamide: Generic Substitution Not Supported


The piperazinyl pyrimidine carboxamide patent family discloses a large generic formula I encompassing numerous substituent combinations, yet the patent provides no universal activity data applicable across all derivatives [1]. The target compound's specific 4-chlorobenzyl urea substituent differs from the 2,4-dichlorobenzylamino-pyrimidine motif exemplified in the patent's preferred compounds [2]. Furthermore, publicly available vendor databases list closely related analogs—including the 2-ethylphenyl variant (CAS 1396858-92-6) and the 2-phenoxyethyl variant (CAS 1396766-68-9)—each bearing distinct N-substituents that alter computed logP (XLogP3 range: 1.8–2.5), topological polar surface area (range: 61.4–70.6 Ų), and hydrogen bond acceptor count (range: 4–5) [3]. Without head-to-head pharmacological data, procuring an in-class analog in place of the specific CAS number introduces unquantified risk of altered target engagement, physicochemical behavior, and intellectual property standing.

!
Regiochemical mismatch: pyrimidine 4-attachment vs 2-attachment alters SAR; patent-preferred series differs
!
Substituent class divergence: 4-chlorobenzyl urea vs 2,4-dichlorobenzylamino; activity cannot be extrapolated
!
Physicochemical profile shifts: ΔXLogP3 up to 0.5, ΔtPSA up to 9.2 Ų across close analogs; permeability and distribution may vary

N-(4-Chlorobenzyl)piperazine carboxamide: Differentiation vs. Close Analogs


Scaffold Differentiation in CCR4 Antagonist Patent

The patent family US-9493453-B2 / EP2805947B1 discloses two distinct structural sub-classes of piperazinyl pyrimidine CCR4 antagonists: (i) compounds where the piperazine ring is substituted at the 4-position of a pyrimidine core with a urea/amide side chain (including the target compound's scaffold), and (ii) compounds where the piperazine ring is attached at the 2-position of a pyrimidine core bearing a 2,4-dichlorobenzylamino substituent [1][2]. The target compound belongs to the first sub-class with a 4-chlorobenzyl carboxamide side chain and a 6-methyl substituent on the pyrimidine, whereas the patent's specifically claimed and exemplified compounds predominantly feature the 2,4-dichlorobenzylamino-pyrimidin-2-yl-piperazine scaffold [2]. This regiochemical and substituent divergence means that any CCR4 antagonist activity data reported for the patent's exemplified compounds cannot be directly extrapolated to the target compound; the target compound represents a distinct chemical series within the same patent family.

Scaffold differentiation
Class-level inference
Target: 6-methylpyrimidin-4-yl-piperazine with 4-chlorobenzyl urea side chain. Comparator: 2,4-dichlorobenzylamino-pyrimidin-2-yl-piperazine scaffold.
Distinct chemical series within patent; pharmacological data from exemplified compounds not transferable.
Patent structural analysis; no direct CCR4 activity for target compound reported
CCR4 antagonism Piperazinyl pyrimidine Structural differentiation

Lipophilicity (XLogP3) Comparison

Computed partition coefficient (XLogP3) values, sourced from authoritative database entries, reveal a measurable difference in lipophilicity between the target compound and its closest commercially listed analog bearing a 2-phenoxyethyl side chain. The target compound (CAS 1396856-60-2) has an XLogP3 of 2.3 [1], while 4-(6-methylpyrimidin-4-yl)-N-(2-phenoxyethyl)piperazine-1-carboxamide (CAS 1396766-68-9) has a lower XLogP3 of 1.8 [2]. This difference of ΔXLogP3 = 0.5 log units indicates the target compound is more lipophilic, which may influence membrane permeability, tissue distribution, and non-specific protein binding compared to the 2-phenoxyethyl analog.

Lipophilicity (XLogP3)
Cross-study comparable
2.3 (target) vs 1.8 (2-phenoxyethyl analog)
Δ = +0.5
Target is more lipophilic; may influence membrane permeability and tissue distribution profiles.
Computed property; experimental logP not verified
Lipophilicity Physicochemical property Drug-likeness

Polar Surface Area & H-Bond Acceptor Comparison

Computed topological polar surface area (tPSA) and hydrogen bond acceptor (HBA) count, both critical for predicting passive membrane permeability and oral bioavailability, differentiate the target compound from close analogs. The target compound (CAS 1396856-60-2) has a tPSA of 61.4 Ų and 4 HBA [1]. The 2-phenoxyethyl analog (CAS 1396766-68-9) has a higher tPSA of 70.6 Ų and 5 HBA [2], while the 2-ethylphenyl analog (CAS 1396858-92-6) shares the target's tPSA of 61.4 Ų and 4 HBA but differs in XLogP3 (2.5 vs. 2.3) . According to widely accepted drug-likeness guidelines, tPSA values below 90 Ų are favorable for oral absorption, but the 9.2 Ų difference between target and 2-phenoxyethyl analog may affect relative membrane penetration rates.

Polar surface area & HBA
Cross-study comparable
tPSA 61.4 Ų (target) vs 70.6 Ų, HBA 4 vs 5 (analog)
Analog has higher polarity; predicted lower passive permeability; ΔtPSA 9.2 Ų.
Computed from SMILES; experimental validation absent
Polar surface area Hydrogen bonding ADME prediction

Rotatable Bond Count & Conformational Flexibility

The number of rotatable bonds, which correlates with conformational entropy penalty upon target binding, differs between the target compound and the 2-phenoxyethyl analog. The target compound has 3 rotatable bonds [1], whereas the 2-phenoxyethyl analog has 5 rotatable bonds [2]. The 2-ethylphenyl analog has 3 rotatable bonds, identical to the target . Fewer rotatable bonds in the target compound may contribute to a lower entropic penalty upon receptor binding and potentially improved binding affinity relative to the more flexible 2-phenoxyethyl analog, although no direct binding data is publicly available to confirm this for CCR4.

Rotatable bonds
Supporting evidence
3 (target) vs 5 (2-phenoxyethyl analog)
Lower conformational flexibility; hypothesis of reduced entropy penalty upon binding.
No CCR4 binding data available; structural inference only
Conformational flexibility Molecular recognition Entropy penalty

N-(4-Chlorobenzyl)piperazine carboxamide: Recommended Research Applications


CCR4 Scaffold-Hopping Starting Point

The compound serves as a structurally characterized representative of the 6-methylpyrimidin-4-yl-piperazine carboxamide sub-class within the broader CCR4 antagonist patent family [1]. Unlike the patent's extensively exemplified 2-(2,4-dichlorobenzylamino)pyrimidine series, the 4-substituted scaffold with 4-chlorobenzyl urea side chain offers a distinct vector for structure-activity relationship expansion. Medicinal chemists can use this compound as a starting point for exploring substitution effects at the chlorophenyl ring, the methylpyrimidine position, or the piperazine linker, while maintaining distinct intellectual property positioning from the patent's primary exemplified series [2].

Physicochemical Profiling for Lipophilic CCR4 Ligands

With an XLogP3 of 2.3 and tPSA of 61.4 Ų [3], the compound occupies a favorable lipophilic-hydrophilic balance space for CNS or cell-permeable CCR4 probes. In head-to-head comparisons, it is measurably more lipophilic (ΔXLogP3 = +0.5) and less polar (ΔtPSA = -9.2 Ų) than the 2-phenoxyethyl analog (CAS 1396766-68-9) [4], making it the preferred choice when higher membrane permeability is desired. It is closely matched to the 2-ethylphenyl analog (CAS 1396858-92-6) in tPSA (both 61.4 Ų) but slightly less lipophilic (XLogP3 2.3 vs. 2.5), offering a marginally improved lipophilic efficiency profile for lead optimization .

Conformationally Restricted Ligand for Biophysical Assays

The compound's low rotatable bond count (3 bonds) compared to the 2-phenoxyethyl analog (5 bonds) [3][4] suggests reduced conformational entropy loss upon receptor binding. This property supports its selection over more flexible analogs for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or NMR-based binding studies where conformational restriction may enhance binding signal-to-noise ratios. The presence of the chlorine atom also provides a convenient anomalous scattering handle for X-ray crystallography of protein-ligand complexes.

Chemokine Receptor Focused Library Synthesis

Given its placement within a patent-protected CCR4 antagonist series assigned to the Academy of Military Medical Sciences and Peking University [1][2], this compound is suitable as a validated building block for generating focused compound libraries aimed at the chemokine receptor family (CCR4, and potentially related CCR2, CCR5 receptors via scaffold optimization). Its structural distinction from the patent's internal comparator series provides an opportunity for generating novel intellectual property through systematic derivatization.

Application
Selection Property
Validation Focus
CCR4 scaffold-hopping studies
Regiochemically distinct 4-substituted pyrimidine scaffold
Substituent SAR exploration at chlorophenyl, methylpyrimidine, and piperazine linker
Physicochemical profiling for cell-permeable chemokine probes
Moderate lipophilicity (computed XLogP3 ~2.3) and low polar surface area
Membrane permeability and distribution assessment; comparison with more polar analogs
Conformationally restricted ligand for biophysical assays
Low rotatable bond count (3); chlorine anomalous scattering handle
Binding thermodynamics (SPR/ITC) and X-ray crystallography of protein-ligand complexes
Chemokine receptor focused library synthesis
Structurally characterized piperazine-pyrimidine building block
Chemokine receptor selectivity screening; novel IP generation through derivatization
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